molecular formula C16H24O2 B8296822 Isononyl Benzoate CAS No. 670241-72-2

Isononyl Benzoate

Cat. No. B8296822
Key on ui cas rn: 670241-72-2
M. Wt: 248.36 g/mol
InChI Key: BBVARVTURNYWGV-UHFFFAOYSA-N
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Patent
US07323588B2

Procedure details

976 g of benzoic acid (8 mol), 1728 g of isononanol from OXENO Olefinchemie GmbH (12 mol), and 0.59 g of butyl titanate (0.06%, based on the amount of acid) are weighed into a four liter distillation flask on top of which a water separator and reflux condenser have been attached, and which has a sampling port and thermometer, and are heated to boiling under nitrogen. The water of reaction produced during the esterification process was removed sequentially. Once the acid value fell below 0.1 mg KOH/g (after about 3 hours), the mixture was first cooled below 60° C., and a 20 cm multifill column was placed on the apparatus. The pressure was then reduced to 2 mbar, and excess alcohol was first distilled off (about 120° C.). After removal of an intermediate fraction at up to 140° C. it was possible to distill over the isononyl benzoate within a range of 142 to 147° C. (at 2 mbar) measured at the head of the column. Purity >99.7% was determined by gas chromatography.
Quantity
976 g
Type
reactant
Reaction Step One
Quantity
1728 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.59 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].CC(C(O)=O)C1C=CC(CC2C(=O)CCC2)=CC=1>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
976 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
1728 g
Type
reactant
Smiles
C(CCCCCC(C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
Step Four
Name
Quantity
0.59 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
are weighed into a four liter distillation flask on top of which a water separator
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
are heated
CUSTOM
Type
CUSTOM
Details
The water of reaction
CUSTOM
Type
CUSTOM
Details
produced during the esterification process
CUSTOM
Type
CUSTOM
Details
was removed sequentially
CUSTOM
Type
CUSTOM
Details
(after about 3 hours)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was first cooled below 60° C.
DISTILLATION
Type
DISTILLATION
Details
was first distilled off (about 120° C.)
CUSTOM
Type
CUSTOM
Details
After removal of an intermediate fraction at up to 140° C. it
DISTILLATION
Type
DISTILLATION
Details
to distill over the isononyl benzoate within a range of 142 to 147° C. (at 2 mbar)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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